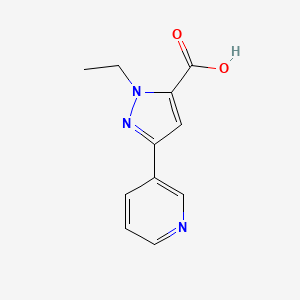

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1496356-27-4

Cat. No.: VC3086474

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1496356-27-4 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-ethyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,15,16) |

| Standard InChI Key | ZDCCJECXTPSXPX-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O |

| Canonical SMILES | CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O |

Introduction

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, known for their diverse biological and pharmacological activities. The addition of a pyridine group and a carboxylic acid moiety enhances its chemical versatility and bioactivity potential.

This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing molecules with antifungal, anticancer, or antimicrobial activities.

Structural Characteristics

The molecular structure of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid includes:

-

Pyrazole Core: A five-membered ring containing two nitrogen atoms.

-

Pyridine Substituent: Positioned at the 3rd position of the pyrazole ring.

-

Carboxylic Acid Group: Attached at the 5th position of the pyrazole ring.

-

Ethyl Group: Substituted at the 1st position of the pyrazole ring.

These features contribute to its physicochemical properties, such as solubility in polar solvents and reactivity in chemical synthesis.

Synthesis Pathways

The synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves:

-

Formation of the Pyrazole Core:

-

Reaction of β-diketones or β-ketoesters with hydrazines under acidic or basic conditions.

-

Introduction of the ethyl group via alkylation.

-

-

Functionalization with Pyridine:

-

Coupling reactions using pyridine derivatives, such as pyridineboronic acids or halides, through Suzuki-Miyaura or other cross-coupling methods.

-

-

Carboxylation:

-

Introduction of the carboxylic acid group through oxidation or carboxylation reactions.

-

These steps can be optimized for regioselectivity and yield by controlling reaction conditions and catalysts.

Analytical Characterization

The compound can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identification of proton and carbon environments in the molecule. |

| Mass Spectrometry | Determination of molecular weight and structural fragments. |

| IR Spectroscopy | Detection of functional groups (e.g., carboxyl group via C=O stretching). |

| X-ray Crystallography | Elucidation of three-dimensional molecular structure. |

Antifungal Activity

Pyrazole derivatives have shown significant antifungal properties, often outperforming standard treatments like fluconazole against Candida albicans and other fungal strains .

Anticancer Potential

Pyrazoles are being investigated for their role in inducing apoptosis in cancer cells, particularly colorectal carcinoma .

Research Findings

Several studies have explored similar pyrazole derivatives for their biomedical applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume